molecular formula C7H15NO2S B3072338 4-Methanesulfonylcyclohexan-1-amine CAS No. 1016717-54-6

4-Methanesulfonylcyclohexan-1-amine

Cat. No. B3072338
CAS RN: 1016717-54-6
M. Wt: 177.27 g/mol
InChI Key: AQVBQDPPRIPJIW-UHFFFAOYSA-N
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Description

4-Methanesulfonylcyclohexan-1-amine, also known as 4- (methanesulfonylmethyl)cyclohexan-1-amine hydrochloride, is a chemical compound with the molecular formula C8H17NO2S . It is typically stored at room temperature and is available in powder form . The compound has a molecular weight of 227.76 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 227.76 .

Scientific Research Applications

Synthesis and Stereochemistry

  • Stereospecific Substitution Reactions : 4-Methanesulfonylcyclohexan-1-amine plays a role in stereospecific substitution reactions. For example, optically pure 1-(pyridinyl)ethyl methanesulfonates, when reacted with primary amines, result in N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. This method has been used for preparing optically pure and meso triamine ligands (Uenishi et al., 2004).

Chemical Synthesis and Catalysis

  • Catalysis in Organic Synthesis : Methanesulfonic acid (MSA), closely related to this compound, has been found efficient in catalyzing the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from primary amines and sodium azide, indicating its potential role in facilitating various organic reactions (Hossein, Kiani, & Moradian, 2013).
  • In Glycosylation Reactions : Diarylborinic acid-catalyzed couplings of glycosyl methanesulfonates with pyranoside and furanoside acceptors use methanesulfonate donors, suggesting the application of methanesulfonate derivatives in complex carbohydrate synthesis (D’Angelo & Taylor, 2016).

Environmental Chemistry and Particle Formation

  • Impact on Particle Formation in the Atmosphere : Studies on methanesulfonic acid-driven particle formation enhanced by monoethanolamine, a process closely related to the chemistry of this compound, offer insights into atmospheric chemistry and environmental science. These findings are crucial in understanding the role of such compounds in aerosol nucleation and growth (Shen et al., 2019).

Drug Synthesis and Modification

  • Applications in Drug Synthesis : The chemistry of this compound is relevant in the synthesis of various drugs and pharmaceutical compounds. For instance, the preparation of 4-N-alkyl derivatives from 4-N-methanesulfonyl cytosine derivatives under moderate conditions exemplifies its use in modifying nucleoside structures, which are crucial in drug design (Markiewicz, Kierzek, & Hemes, 1987).

Safety and Hazards

The compound is associated with certain safety hazards. It has been classified under GHS07, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methylsulfonylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVBQDPPRIPJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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